molecular formula C18H29NO5 B14646174 2-Methyldecan-2-ol;4-nitrobenzoic acid CAS No. 55705-63-0

2-Methyldecan-2-ol;4-nitrobenzoic acid

Katalognummer: B14646174
CAS-Nummer: 55705-63-0
Molekulargewicht: 339.4 g/mol
InChI-Schlüssel: FVJDYKKQXDFGTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyldecan-2-ol;4-nitrobenzoic acid is a compound that combines the structural features of both 2-methyldecan-2-ol and 4-nitrobenzoic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyldecan-2-ol;4-nitrobenzoic acid typically involves the esterification of 2-methyldecan-2-ol with 4-nitrobenzoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, and the product is then purified through recrystallization or distillation .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the reaction conditions and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyldecan-2-ol;4-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Methyldecan-2-ol;4-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-methyldecan-2-ol;4-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester bond can be hydrolyzed, releasing the active alcohol and acid, which can then participate in various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methyldecan-2-ol;4-nitrobenzoic acid is unique due to its combination of both alcohol and nitrobenzoic acid functionalities. This dual nature allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications .

Eigenschaften

CAS-Nummer

55705-63-0

Molekularformel

C18H29NO5

Molekulargewicht

339.4 g/mol

IUPAC-Name

2-methyldecan-2-ol;4-nitrobenzoic acid

InChI

InChI=1S/C11H24O.C7H5NO4/c1-4-5-6-7-8-9-10-11(2,3)12;9-7(10)5-1-3-6(4-2-5)8(11)12/h12H,4-10H2,1-3H3;1-4H,(H,9,10)

InChI-Schlüssel

FVJDYKKQXDFGTA-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC(C)(C)O.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.